molecular formula C15H17ClN4O3S B2757262 2-chloro-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 1797974-96-9

2-chloro-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2757262
CAS No.: 1797974-96-9
M. Wt: 368.84
InChI Key: XWAOXRMYRZOJHS-UHFFFAOYSA-N
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Description

2-chloro-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro-substituted benzene ring, a morpholinopyrimidine moiety, and a sulfonamide group. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide are cyclooxygenases (COXs) and nitric oxide synthase (NOS) . These enzymes play crucial roles in the inflammatory response. COXs are responsible for the production of prostaglandins, which are pro-inflammatory mediators, while NOS produces nitric oxide, a radical effector of the innate immune system .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has a strong affinity for the iNOS and COX-2 active sites and forms hydrophobic interactions with them . This interaction results in a significant reduction in the production of nitric oxide and prostaglandins, thereby inhibiting the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways involved in inflammation. By inhibiting COXs and NOS, it disrupts the production of pro-inflammatory mediators like prostaglandins and nitric oxide . These mediators are known to increase in concentration with rising inflammation, and their reduction can help control the inflammatory response .

Pharmacokinetics

It’s known that the compound can inhibit the production of nitric oxide at non-cytotoxic concentrations , suggesting it may have good bioavailability.

Result of Action

The result of the compound’s action is a significant reduction in inflammation. It has been shown to dramatically reduce iNOS and COX-2 protein expression in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the production of nitric oxide and prostaglandins, thereby inhibiting the inflammatory response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as 2-chloro-4,6-diaminopyrimidine and morpholine under reflux conditions in the presence of a suitable solvent like ethanol or acetonitrile.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrimidine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. This reaction is usually carried out at low temperatures to control the reaction rate and yield.

    Final Coupling: The final step involves coupling the chloro-substituted benzene ring with the morpholinopyrimidine derivative. This can be achieved through a nucleophilic substitution reaction, where the chloro group on the benzene ring is replaced by the pyrimidine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.

    Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding amines and sulfonic acids.

Scientific Research Applications

2-chloro-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes involved in inflammation and cancer pathways.

    Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the molecular mechanisms of disease.

    Industrial Applications: The compound’s derivatives are explored for use in agricultural chemicals and as intermediates in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide is unique due to its morpholinopyrimidine moiety, which imparts distinct biological activities and makes it a versatile compound for various research applications. Its ability to inhibit specific enzymes and interact with multiple biological pathways sets it apart from other similar compounds.

Properties

IUPAC Name

2-chloro-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3S/c16-13-3-1-2-4-14(13)24(21,22)18-11-12-5-6-17-15(19-12)20-7-9-23-10-8-20/h1-6,18H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAOXRMYRZOJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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